1,1-Bis(p-isobutylphenyl)ethane
Overview
Description
1,1-Bis(p-isobutylphenyl)ethane is an organic compound with the molecular formula C22H30 and a molecular weight of 294.47 g/mol . It is a diarylalkane, which means it contains two aromatic rings connected by an alkane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(p-isobutylphenyl)ethane can be synthesized by reacting isobutylbenzene with acetaldehyde in the presence of a sulfuric acid catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to form the final product. The reaction conditions typically involve maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(p-isobutylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbons or alcohols, depending on the reducing agent used.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1-Bis(p-isobutylphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1-Bis(p-isobutylphenyl)ethane involves its interaction with specific molecular targets and pathways. For instance, it can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The compound’s aromatic rings and alkane chain allow it to participate in various chemical processes, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(p-tolyl)ethane: Similar in structure but with methyl groups instead of isobutyl groups.
1,1-Bis(p-ethylphenyl)ethane: Contains ethyl groups instead of isobutyl groups.
1,1-Bis(p-tert-butylphenyl)ethane: Features tert-butyl groups instead of isobutyl groups.
Uniqueness
1,1-Bis(p-isobutylphenyl)ethane is unique due to the presence of isobutyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144655 | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102120-87-6 | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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